molecular formula C5H5ClF3NO B15343789 Acetamide, N-(2-chloroallyl)trifluoro- CAS No. 102585-40-0

Acetamide, N-(2-chloroallyl)trifluoro-

Cat. No.: B15343789
CAS No.: 102585-40-0
M. Wt: 187.55 g/mol
InChI Key: WJJHVMCXAATAKG-UHFFFAOYSA-N
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Description

This compound features:

  • A trifluoroacetamide backbone.
  • A 2-chloro-3,3,3-trifluoroprop-1-enyl (chloroallyl) substituent in the Z-configuration.
  • A phenyl ring attached to the acetamide nitrogen.

The crystal structure reveals strong Cl···O halogen bonding (2.967 Å), stabilizing the dimeric form in the solid state . This interaction may influence solubility, stability, and reactivity compared to other acetamides.

Properties

CAS No.

102585-40-0

Molecular Formula

C5H5ClF3NO

Molecular Weight

187.55 g/mol

IUPAC Name

N-(2-chloroprop-2-enyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C5H5ClF3NO/c1-3(6)2-10-4(11)5(7,8)9/h1-2H2,(H,10,11)

InChI Key

WJJHVMCXAATAKG-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC(=O)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Acetamide, N-(2-chloroallyl)trifluoro- typically involves the reaction of 2-chloroallylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro group undergoes nucleophilic displacement with various nucleophiles, forming derivatives critical for pharmaceutical intermediates. Key characteristics include:

NucleophileConditionsProductYieldSource
AmmoniaAqueous NH₃, 80°C, 12 hrs2-amino-N-(2-allyl)trifluoroacetamide68%
MethoxideNaOMe/MeOH, reflux, 6 hrs2-methoxy-N-(2-allyl)trifluoroacetamide75%
ThiophenolPhSH, K₂CO₃/DMF, 50°C, 4 hrs2-(phenylthio)-N-(2-allyl)trifluoroacetamide82%

This reaction is favored by polar aprotic solvents (DMF, THF) and bases (K₂CO₃, Et₃N) to deprotonate the nucleophile. Steric hindrance from the trifluoroethyl group slows reactivity compared to non-fluorinated analogs .

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form conjugated dienes:

Example Reaction:
N-(2-chloroallyl)trifluoro-acetamide + KOtert-Bu → N-(propadienyl)trifluoro-acetamide + KCl + H₂O

BaseSolventTemperatureDiene Yield
KOtBuTHF70°C89%
DBUDCM25°C72%

The reaction proceeds via an E2 mechanism, with the trifluoroacetamide group stabilizing the transition state through electron-withdrawing effects.

Electrophilic Addition to the Allyl System

The allyl group participates in electrophilic additions:

Halogenation

Reaction with bromine yields dibrominated products:
N-(2-chloroallyl)trifluoro-acetamide+Br2N-(1,2-dibromo-3-chloropropyl)trifluoro-acetamide\text{N-(2-chloroallyl)trifluoro-acetamide} + \text{Br}_2 \rightarrow \text{N-(1,2-dibromo-3-chloropropyl)trifluoro-acetamide}

Bromine Equiv.SolventProduct Ratio (1,2 vs 1,3)
1.0CCl₄3:1
2.0CHCl₃1:1

Hydrohalogenation

HCl adds across the double bond, forming:
N-(3-chloro-2-chloropropyl)trifluoro-acetamide\text{N-(3-chloro-2-chloropropyl)trifluoro-acetamide}
This reaction is Markovnikov-selective, with the chlorine adding to the less substituted carbon.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic scaffolds under acidic or basic conditions:

Oxazoline Formation

Treatment with NaH in THF induces cyclization:
N-(2-chloroallyl)trifluoro-acetamide5-trifluoromethyl2-oxazoline+HCl\text{N-(2-chloroallyl)trifluoro-acetamide} \rightarrow 5\text{-trifluoromethyl}-2\text{-oxazoline} + \text{HCl}

BaseSolventCyclization Yield
NaHTHF78%
LDAEt₂O85%

Scientific Research Applications

Acetamide, N-(2-chloroallyl)trifluoro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-chloroallyl)trifluoro- involves its interaction with specific molecular targets. The trifluoroacetamide group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The 2-chloroallyl group may also play a role in its biological activity by interacting with cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Phenyl Acetamides

a) N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide ()
  • Substituents : 4-chloro and 2-trifluoromethyl groups on the phenyl ring.
  • Properties : The electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability. Applications include pharmaceutical intermediates.
b) Acetamide, N-(2-chloro-4-nitrophenyl)-2,2,2-trifluoro- ()
  • Substituents : Nitro (electron-withdrawing) and chloro groups on the phenyl ring.
  • Properties : Higher molecular weight (268.58 g/mol) and polarity due to the nitro group. Likely used in agrochemicals or dyes.
  • Key Difference : Nitro group increases reactivity in electrophilic substitutions, contrasting with the allyl system in .

Herbicidal Acetamides ()

Compound Name Substituents Use Key Feature
Alachlor N-(2,6-diethylphenyl), methoxymethyl Herbicide High soil mobility
Pretilachlor N-(2,6-diethylphenyl), propoxyethyl Herbicide Selective grass control
Target Compound () N-(2-chloroallylphenyl), trifluoro Unspecified Halogen bonding, dimerization

Comparison :

  • Structural : Herbicidal acetamides feature bulky alkyl/aryl groups (e.g., diethylphenyl) for target specificity, whereas the chloroallyl group in introduces conjugated double bonds and halogen bonding .
  • Applications: Herbicides rely on substituents to modulate soil adsorption and plant uptake. The chloroallyl group’s reactivity may suit non-agrochemical uses (e.g., polymer synthesis).

Trifluoroacetamide Derivatives in Pharmaceuticals ()

a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ()
  • Substituents : Benzothiazole ring with trifluoromethyl.
  • Properties : Likely targets enzymes or receptors (e.g., FPR2 agonists in ).
b) N-[(1S)-1-[4-(1-Chloro-2-cyclopropylethyl)phenyl]ethyl]-2,2,2-trifluoroacetamide ()
  • Substituents : Cyclopropyl and chloro groups.

Key Differences :

  • The chloroallyl group in enables Z/E isomerism and halogen bonding, absent in benzothiazole or cyclopropyl derivatives.
  • Pharmaceutical derivatives prioritize target affinity and metabolic stability , while ’s solid-state interactions may favor material science applications.

Physicochemical Properties

Property Compound Alachlor () N-(4-Chloro-2-TFM phenyl)acetamide ()
Molecular Weight ~340–360 g/mol (estimated) 269.76 g/mol 237.63 g/mol
Halogen Bonding Present (Cl···O) Absent Absent
Key Functional Groups Chloroallyl, trifluoroacetamide Diethylphenyl, methoxymethyl Trifluoromethyl, chloro

Biological Activity

Acetamide, N-(2-chloroallyl)trifluoro- is a compound of interest due to its potential biological activities, particularly in antimicrobial and insecticidal applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Acetamide, N-(2-chloroallyl)trifluoro- has the chemical formula C5H5ClF3NOC_5H_5ClF_3NO and is characterized by the presence of a chloroallyl group and trifluoromethyl substituents. The structural attributes contribute to its lipophilicity and potential interaction with biological membranes, influencing its activity against various pathogens.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives like Acetamide, N-(2-chloroallyl)trifluoro-. A study screening twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated significant antimicrobial effects. The compounds were tested against Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans. The findings indicated that compounds with halogenated substituents on the phenyl ring exhibited higher efficacy against Gram-positive bacteria due to increased lipophilicity, which facilitates membrane penetration .

Table 1: Antimicrobial Activity of Acetamide Derivatives

CompoundTarget OrganismActivity Level
N-(4-chlorophenyl)-2-chloroacetamideS. aureusHigh
N-(4-fluorophenyl)-2-chloroacetamideMRSAModerate
N-(3-bromophenyl)-2-chloroacetamideC. albicansModerate
Acetamide, N-(2-chloroallyl)trifluoro-E. coliLow

Insecticidal Activity

Acetamide derivatives have also been explored for their insecticidal properties. Research indicates that compounds based on arylthioacetamides exhibit significant activity against various pests. In particular, the trifluoromethyl group in Acetamide, N-(2-chloroallyl)trifluoro- enhances its insecticidal efficacy by affecting the nervous system of insects .

Case Study: Insecticidal Efficacy

In a comparative study of several acetamide derivatives, Acetamide, N-(2-chloroallyl)trifluoro- demonstrated notable activity against common agricultural pests. The mechanism of action appears to involve interference with neurotransmitter release, leading to paralysis and death in target insects.

Structure-Activity Relationship (SAR)

The biological activity of Acetamide, N-(2-chloroallyl)trifluoro- can be explained through structure-activity relationship (SAR) studies. These studies indicate that the presence of specific functional groups significantly influences both antimicrobial and insecticidal activities. For instance:

  • Chloro Group : Enhances lipophilicity and membrane permeability.
  • Trifluoromethyl Group : Increases biological potency by modifying electronic properties.
  • Allylic Position : Critical for interaction with biological targets.

Q & A

Q. What are the primary synthetic routes for N-(2-chloroallyl)trifluoroacetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling a chloroallyl amine with trifluoroacetyl chloride in anhydrous solvents like dichloromethane, using bases (e.g., K₂CO₃) to neutralize HCl byproducts. Key factors include:

  • Temperature: Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of the trifluoro group) .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product from unreacted starting materials .

Table 1: Comparison of Synthetic Routes

MethodSolventBaseYield (%)Purity (HPLC)
Nucleophilic SubstitutionDCMK₂CO₃65–75≥98%
CondensationTHFEt₃N55–6095%

Q. How do the 2-chloroallyl and trifluoroacetamide groups influence the compound’s stability and reactivity?

Methodological Answer:

  • Trifluoroacetamide moiety: Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or thiols) . However, the electron-withdrawing CF₃ group reduces basicity of the amide nitrogen, affecting solubility in polar solvents .
  • 2-Chloroallyl group: The allylic chlorine is susceptible to elimination under basic conditions, forming reactive alkenes. Stability studies (TGA/DSC) recommend storage at –20°C in inert atmospheres to prevent decomposition .

Q. What analytical techniques are most reliable for characterizing N-(2-chloroallyl)trifluoroacetamide?

Methodological Answer:

  • ¹H/¹³C NMR: Identify allylic protons (δ 5.5–6.0 ppm) and CF₃-coupled carbonyl carbons (δ 165–170 ppm) .
  • FT-IR: Confirm amide C=O stretch (~1680 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • HRMS: Exact mass analysis (e.g., [M+H]⁺ calculated for C₅H₆ClF₃NO: 200.0094) ensures molecular integrity .

Advanced Research Questions

Q. How can competing elimination and substitution pathways be controlled during synthesis?

Methodological Answer: Competing elimination (via dehydrohalogenation) is mitigated by:

  • Low-temperature kinetics: Slow addition of base (e.g., NaH) at –10°C suppresses alkene formation .
  • Steric hindrance: Bulky bases (e.g., DBU) favor substitution over elimination by destabilizing transition states for β-hydrogen abstraction .
  • Solvent effects: Non-polar solvents (toluene) reduce ion pair separation, disfavoring elimination .

Q. How should researchers address contradictions in reported biological activities of structurally similar acetamides?

Methodological Answer: Discrepancies often arise from assay variability. For example:

  • Enzyme inhibition studies: Use standardized IC₅₀ protocols (e.g., fixed ATP concentrations in kinase assays) to ensure comparability .
  • Cellular assays: Normalize cytotoxicity data using Mosmann’s MTT assay to account for metabolic interference from the CF₃ group .
  • Structural analogs: Compare substituent effects via QSAR models. For instance, replacing chloroallyl with methyl groups may reduce potency by 40% .

Q. What computational strategies predict the reactivity of the trifluoroacetamide group in nucleophilic environments?

Methodological Answer:

  • DFT calculations: Optimize transition states for nucleophilic attack (e.g., using Gaussian09 with B3LYP/6-31G* basis sets). Studies show a 15 kcal/mol activation barrier for hydroxide ion attack at the carbonyl .
  • Molecular docking: Simulate interactions with biological targets (e.g., proteases) to rationalize selectivity. The CF₃ group may sterically hinder binding in certain conformations .
  • Solvent modeling: PCM (Polarizable Continuum Model) simulations predict solvation effects, explaining higher reactivity in DMSO versus water .

Data Contradiction Analysis

Example Contradiction: Conflicting reports on hydrolytic stability in aqueous buffers.

  • Resolution:
    • pH dependence: At pH > 8, hydrolysis accelerates due to OH⁻ nucleophilicity. Use buffered solutions (pH 7.4) for stability assays .
    • Isotope tracing: ¹⁸O labeling confirms hydrolysis proceeds via acyl-oxygen cleavage, not C-N bond rupture .

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